molecular formula C15H10ClNO4 B5741427 6-chloro-3-(4-methoxyphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione

6-chloro-3-(4-methoxyphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione

Cat. No. B5741427
M. Wt: 303.69 g/mol
InChI Key: SHNQLYXEYRCQIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-3-(4-methoxyphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione, also known as CMMD, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CMMD belongs to the class of benzoxazine derivatives, which have shown promising results in various fields of research, including medicinal chemistry, materials science, and polymer chemistry.

Mechanism Of Action

The mechanism of action of 6-chloro-3-(4-methoxyphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione is not fully understood, but it is believed to act through multiple pathways. Studies have shown that 6-chloro-3-(4-methoxyphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione induces cell cycle arrest and apoptosis in cancer cells by activating the caspase-mediated pathway. It also inhibits the expression of anti-apoptotic proteins and activates the pro-apoptotic proteins.

Biochemical And Physiological Effects

6-chloro-3-(4-methoxyphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione has been shown to have a range of biochemical and physiological effects. In addition to its antitumor activity, 6-chloro-3-(4-methoxyphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione has also been shown to exhibit anti-inflammatory and antioxidant properties. It has potential as a therapeutic agent for various diseases, including neurodegenerative diseases, cardiovascular diseases, and diabetes.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 6-chloro-3-(4-methoxyphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione in lab experiments is its high potency and specificity towards cancer cells. It has also been shown to exhibit low toxicity towards normal cells, making it a promising candidate for cancer treatment. However, the synthesis of 6-chloro-3-(4-methoxyphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione is a complex process, and its high cost may limit its use in large-scale experiments.

Future Directions

There are several potential future directions for research on 6-chloro-3-(4-methoxyphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione. One area of interest is the development of novel derivatives of 6-chloro-3-(4-methoxyphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione with enhanced potency and specificity towards cancer cells. Another area of research is the investigation of the potential of 6-chloro-3-(4-methoxyphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione as a therapeutic agent for other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further studies are needed to elucidate the mechanism of action of 6-chloro-3-(4-methoxyphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione and its potential interactions with other drugs.

Synthesis Methods

The synthesis of 6-chloro-3-(4-methoxyphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione is a multi-step process that involves the reaction of 4-methoxyphenol with phthalic anhydride in the presence of a Lewis acid catalyst to form 4-(4-methoxyphenyl)-phthalic anhydride. This intermediate is then reacted with ammonium chloride and sodium hydroxide to yield 6-chloro-3-(4-methoxyphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione.

Scientific Research Applications

6-chloro-3-(4-methoxyphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione has been extensively studied for its potential applications in medicinal chemistry. Recent studies have shown that 6-chloro-3-(4-methoxyphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione exhibits potent antitumor activity by inducing apoptosis in cancer cells. It has also been shown to inhibit the growth of drug-resistant cancer cells and has potential as a chemotherapeutic agent.

properties

IUPAC Name

6-chloro-3-(4-methoxyphenyl)-1,3-benzoxazine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO4/c1-20-11-5-3-10(4-6-11)17-14(18)12-8-9(16)2-7-13(12)21-15(17)19/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHNQLYXEYRCQIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(C=CC(=C3)Cl)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-3-(4-methoxyphenyl)-1,3-benzoxazine-2,4-dione

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